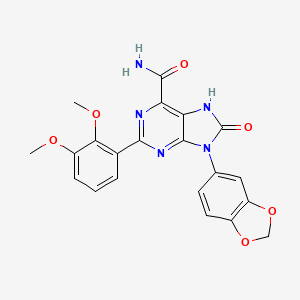

![molecular formula C21H27N5O3 B6491859 1-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxypropan-1-one CAS No. 898453-68-4](/img/structure/B6491859.png)

1-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxypropan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-2-phenoxypropan-1-one” is a complex organic molecule. It contains a pyridazin-3-one core, which is a versatile pharmacophore of medicinal significance . Pyridazin-3-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .

Synthesis Analysis

The synthesis of pyridazin-3-one derivatives involves easy functionalization of various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of the compound can be confirmed by IR, 1H NMR, and MS data . The 1,6-dihydropyridazine ring is essentially planar, with a maximum deviation of 0.014 (1) A˚ .作用機序

Target of Action

The primary target of this compound is the Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .

Mode of Action

The compound acts as an inhibitor of PI3K . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibits the downstream signaling pathways that are activated by PI3K, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The PI3K/Akt signaling pathway is a critical regulator of cell survival and growth. When PI3K is inhibited, the downstream Akt signaling pathway is also inhibited. This leads to a decrease in the transcription of genes involved in cell survival and proliferation . Additionally, the inhibition of PI3K can also affect other signaling pathways, such as the MAPK and STAT pathways .

Pharmacokinetics

Similar compounds have been found to be orally bioavailable . This suggests that the compound may also be absorbed well in the gastrointestinal tract. The compound’s distribution, metabolism, and excretion are currently unknown and would need further investigation.

Result of Action

The inhibition of PI3K leads to a decrease in cell survival and proliferation . This can result in the death of cancer cells, slowing the progression of the disease.

特性

IUPAC Name |

1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-17(29-18-5-3-2-4-6-18)21(27)26-11-9-24(10-12-26)19-7-8-20(23-22-19)25-13-15-28-16-14-25/h2-8,17H,9-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHWATNQEIAVCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenoxypropan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B6491783.png)

![N-(4-bromo-2-fluorophenyl)-2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B6491797.png)

![3-[2-(4-fluorophenyl)-2-oxoethyl]-8-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6491807.png)

![N-cyclohexyl-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6491811.png)

![11-(4-butoxyphenyl)-5-({[2-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B6491813.png)

![N-(2,3-dimethylphenyl)-2-[(5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6491815.png)

![5-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrimidin-2-one](/img/structure/B6491830.png)

![4-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-1,2-dihydropyrimidin-2-one](/img/structure/B6491831.png)

![2-(3,4-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6491834.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6491842.png)

![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B6491846.png)

![N-[(3-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B6491867.png)

![3-bromo-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}benzamide](/img/structure/B6491869.png)